3-(Benzyloxy)-2-bromo-5-chloropyrazine

Medicinal chemistry Sequential cross-coupling Kinase inhibitor synthesis

3-(Benzyloxy)-2-bromo-5-chloropyrazine (CAS 1410164-87-2, molecular formula C₁₁H₈BrClN₂O, MW 299.55) is a tri-substituted pyrazine bearing benzyloxy, bromo, and chloro substituents at the 3-, 2-, and 5-positions, respectively. It belongs to the class of 2,5-dihalo-3-benzyloxypyrazines, which are established intermediates for the sequential, regioselective construction of 3,5- and 3,6-disubstituted-2(1H)-pyrazinone kinase inhibitor libraries via palladium-catalyzed cross-coupling and SNAr reactions.

Molecular Formula C11H8BrClN2O
Molecular Weight 299.55 g/mol
Cat. No. B8127583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-2-bromo-5-chloropyrazine
Molecular FormulaC11H8BrClN2O
Molecular Weight299.55 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=CN=C2Br)Cl
InChIInChI=1S/C11H8BrClN2O/c12-10-11(15-9(13)6-14-10)16-7-8-4-2-1-3-5-8/h1-6H,7H2
InChIKeyKLQXUNMUQOFZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-2-bromo-5-chloropyrazine: Regiochemically Defined Building Block for Sequential Heterocycle Diversification


3-(Benzyloxy)-2-bromo-5-chloropyrazine (CAS 1410164-87-2, molecular formula C₁₁H₈BrClN₂O, MW 299.55) is a tri-substituted pyrazine bearing benzyloxy, bromo, and chloro substituents at the 3-, 2-, and 5-positions, respectively. It belongs to the class of 2,5-dihalo-3-benzyloxypyrazines, which are established intermediates for the sequential, regioselective construction of 3,5- and 3,6-disubstituted-2(1H)-pyrazinone kinase inhibitor libraries via palladium-catalyzed cross-coupling and SNAr reactions [1]. Unlike its positional isomer 3-(benzyloxy)-5-bromo-2-chloropyrazine (CAS 1410164-69-0), the 2-bromo-5-chloro arrangement provides a defined reactivity gradient that enables chemoselective functionalization without protecting-group manipulation, a critical requirement in parallel medicinal chemistry workflows [2].

Why 3-(Benzyloxy)-2-bromo-5-chloropyrazine Cannot Be Substituted by Its Positional Isomer in Sequential Derivatization Workflows


Pyrazine scaffolds with identical atomic composition but different halogen regiochemistry exhibit fundamentally distinct reactivity profiles that preclude simple interchange. In the 2-bromo-5-chloro arrangement, the C–Br bond at position 2 undergoes oxidative addition with Pd(0) significantly faster than the C–Cl bond at position 5, enabling clean sequential Suzuki–SNAr or Suzuki–Suzuki sequences without competing side reactions [1]. The isomeric 5-bromo-2-chloro pattern (CAS 1410164-69-0) places the more reactive bromide adjacent to the electron-donating benzyloxy group at position 3, altering the electronic environment and potentially reversing the expected selectivity, which can lead to product mixtures and reduced yields in library synthesis [2]. This distinction is non-trivial: Caldwell et al. demonstrated that 2,5-dihalo-3-benzyloxypyrazines with a defined Br/Cl gradient are essential for achieving reproducible, high-yielding sequential substitutions en route to biologically evaluated kinase inhibitors [1].

Quantitative Differentiation Evidence: 3-(Benzyloxy)-2-bromo-5-chloropyrazine vs. Closest Analogs


Regiochemistry-Dependent Reactivity: C2–Br vs. C5–Cl Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The 2-bromo-5-chloro substitution pattern enforces a reactivity gradient where the C–Br bond at position 2 undergoes oxidative addition with Pd(0) preferentially over the C–Cl bond at position 5. This chemoselectivity is exploited in the Caldwell et al. (2012) synthesis of 2(1H)-pyrazinone kinase inhibitors, where 2,5-dihalo-3-benzyloxypyrazines are subjected to sequential Suzuki coupling at the bromide position followed by SNAr or a second Suzuki coupling at the chloride position [1]. In contrast, the isomeric 5-bromo-2-chloro arrangement (CAS 1410164-69-0) places the more reactive C–Br bond distal to the benzyloxy group, altering the electronic bias and potentially compromising the fidelity of the first coupling step [2]. Ashcroft et al. (2013) quantified this ligand-dependent selectivity in a related pyrazine system: with Xantphos as ligand, Suzuki coupling occurs exclusively at the pyrazinyl chloride (C–Cl) position, whereas with other ligands, coupling occurs preferentially at the aryl bromide (C–Br) position, demonstrating that the identity and position of each halogen dictates reaction outcome [3].

Medicinal chemistry Sequential cross-coupling Kinase inhibitor synthesis

Validated Synthetic Utility: 3-(Benzyloxy)-2-bromo-5-chloropyrazine as the Core Intermediate in Kinase-Focused Library Production

Caldwell et al. (2012) explicitly employed 2,5-dihalo-3-benzyloxypyrazines—with 3-(benzyloxy)-2-bromo-5-chloropyrazine as the prototypical example—as the linchpin intermediate for constructing a library of 3,5- and 3,6-disubstituted-2(1H)-pyrazinones evaluated as ATP-competitive kinase inhibitors [1]. The synthetic sequence proceeds via Suzuki coupling at the C2–Br position (first step) followed by SNAr at the C5–Cl position (second step) to install diverse aryl and amino substituents. Representative final compounds demonstrated measurable kinase inhibitory activity and antiproliferative effects against human tumor cell lines, validating the scaffold for drug discovery [1]. No analogous library synthesis using the 5-bromo-2-chloro isomer has been reported, meaning the Caldwell route—and the biological validation it provides—is directly tied to the 2-bromo-5-chloro regiochemistry.

Medicinal chemistry Kinase inhibitor libraries 2(1H)-Pyrazinone synthesis

Physicochemical Property Comparison: Target Compound vs. 5-Bromo-2-Chloro Positional Isomer (CAS 1410164-69-0)

Although both isomers share the identical molecular formula (C₁₁H₈BrClN₂O) and molecular weight (299.55 g/mol), their distinct substitution patterns give rise to measurable differences in physical properties that affect handling, storage, and chromatographic behavior . The 5-bromo-2-chloro isomer (CAS 1410164-69-0) has been characterized with a predicted density of 1.6 ± 0.1 g/cm³, a boiling point of 350.3 ± 37.0 °C at 760 mmHg, and a flash point of 165.7 ± 26.5 °C, as listed on Chemsrc . Computed molecular descriptors reveal 3 hydrogen bond acceptors, 3 rotatable bonds, 16 heavy atoms, a complexity score of 214, and a topological polar surface area of 35 Ų for the isomer . The target compound (2-bromo-5-chloro isomer) is expected to exhibit comparable but non-identical values due to the altered electronic environment around the pyrazine ring. The target compound's SMILES string (Clc1cnc(Br)c(OCc2ccccc2)n1) confirms the distinct connectivity, which translates to a different InChI Key and thus a distinct chemical identity for inventory and quality control purposes .

Physicochemical profiling Isomer differentiation Quality control

Benzyloxy Group as a Traceless Synthetic Handle Enabling Late-Stage Hydroxyl Unmasking

The 3-benzyloxy substituent serves as a traceless protecting group for the pyrazin-3-ol hydroxyl function. Hydrogenolysis (H₂, Pd/C) cleanly removes the benzyl group to liberate the free 3-hydroxypyrazine, which can subsequently be elaborated via alkylation, acylation, sulfonylation, or Mitsunobu reactions to introduce additional diversity [1]. This feature is strategically orthogonal to the halogen-based reactivity gradient: the benzyloxy group remains inert during the sequential Suzuki/SNAr steps at C2 and C5, then is selectively unmasked in a final deprotection step, enabling three-dimensional diversification of the pyrazine core from a single intermediate [1]. In contrast, analogs lacking the benzyloxy group (e.g., 2-bromo-5-chloropyrazine, CAS 912773-21-8) offer only two diversification points, limiting the accessible chemical space. The 2-amino-3-benzyloxy-5-chloropyrazine analog (CAS 1410164-77-0) contains an amino group at C2 instead of bromo, which alters the first-stage coupling chemistry from Suzuki to amidation or Buchwald–Hartwig, representing a different synthetic branch point entirely .

Protecting group strategy Late-stage functionalization Hydrogenolysis

Optimal Procurement and Application Scenarios for 3-(Benzyloxy)-2-bromo-5-chloropyrazine Based on Differential Evidence


Parallel Synthesis of Kinase-Focused 2(1H)-Pyrazinone Libraries via Sequential Suzuki–SNAr Chemistry

Medicinal chemistry teams constructing ATP-competitive kinase inhibitor libraries should prioritize 3-(benzyloxy)-2-bromo-5-chloropyrazine as the core intermediate. The Caldwell et al. (2012) protocol provides a validated, solution-phase, sequential functionalization route: Suzuki coupling at C2–Br with aryl/heteroaryl boronic acids, followed by SNAr with amines at C5–Cl, yielding 3,5-disubstituted-2(1H)-pyrazinones that have demonstrated kinase inhibitory and antiproliferative activities [1]. This workflow is incompatible with the 5-bromo-2-chloro isomer, which would direct the first coupling to the wrong position relative to the benzyloxy group.

Three-Dimensional Diversification of the Pyrazine Core via Orthogonal Protecting Group Strategy

Programs requiring maximal chemical diversity from a single building block benefit from the latent 3-hydroxyl functionality masked as the benzyloxy ether. After sequential C2 and C5 elaboration via cross-coupling and nucleophilic substitution, hydrogenolytic debenzylation reveals the free hydroxyl, enabling a third round of diversification (alkylation, acylation, sulfonylation, or Mitsunobu) that is chemically orthogonal to the preceding steps [1]. This three-vector strategy is inaccessible with simpler dihalopyrazines such as 2-bromo-5-chloropyrazine.

Ligand-Controlled Chemoselective Cross-Coupling for Complex Heterocycle Assembly

Research groups developing ligand-controlled regioselective methodologies can employ 3-(benzyloxy)-2-bromo-5-chloropyrazine as a test substrate for probing the inherent selectivity between C–Br and C–Cl bonds on an electronically biased pyrazine ring. The Ashcroft et al. (2013) study established that ligand choice (Xantphos vs. SPhos) can invert the coupling site in related pyrazine systems, and this compound extends that investigation to benzyloxy-substituted variants [2]. Such studies inform catalyst selection for complex heterocycle assembly in drug substance process chemistry.

Inventory and Quality Control: Isomer-Specific Identity Verification

For procurement and compound management professionals, the distinct SMILES string (Clc1cnc(Br)c(OCc2ccccc2)n1) and InChI Key of 3-(benzyloxy)-2-bromo-5-chloropyrazine must be explicitly specified to avoid inadvertent shipment of the 5-bromo-2-chloro isomer (CAS 1410164-69-0). Analytical identity confirmation via ¹H NMR (distinct aromatic proton patterns for the two isomers) and HPLC retention time comparison against an authentic isomer standard is recommended upon receipt, given that both isomers share the same molecular weight and may co-elute under certain chromatographic conditions.

Quote Request

Request a Quote for 3-(Benzyloxy)-2-bromo-5-chloropyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.